molecular formula C24H23N3O6S B2722991 2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide CAS No. 1105238-64-9

2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

カタログ番号: B2722991
CAS番号: 1105238-64-9
分子量: 481.52
InChIキー: QYUXSOVTPKNINY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound 2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a quinazolinone-derived sulfonamide featuring multiple methoxy substituents. Quinazolinones are heterocyclic scaffolds known for diverse biological activities, including kinase inhibition and anticancer properties. Structural characterization of such compounds typically employs X-ray crystallography (via programs like SHELXL ) and spectroscopic methods (e.g., IR, NMR) . This article provides a detailed comparison with structurally and functionally related compounds, emphasizing synthesis, spectral data, and substituent effects.

特性

IUPAC Name

2,5-dimethoxy-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c1-15-25-21-11-5-16(26-34(29,30)23-14-19(32-3)10-12-22(23)33-4)13-20(21)24(28)27(15)17-6-8-18(31-2)9-7-17/h5-14,26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUXSOVTPKNINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2,5-Dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological activities, particularly its role as a COX-2 inhibitor, and other relevant pharmacological properties.

The compound's molecular structure is characterized by:

  • Molecular Formula : C24_{24}H23_{23}N3_{3}O6_{6}S
  • Molecular Weight : 481.5 g/mol
  • CAS Number : 1105238-64-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazolinone core and subsequent functionalization to introduce the sulfonamide and methoxy groups. The synthesis process has been documented in various studies, demonstrating the importance of structural modifications for enhancing biological activity.

COX-2 Inhibitory Activity

One of the primary biological activities of this compound is its inhibitory effect on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.

  • Inhibition Rate : In a study evaluating various quinazolinone derivatives, it was found that 2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide exhibited significant COX-2 inhibition. Specifically, it achieved a maximum inhibition rate of 47.1% at a concentration of 20 μM , which is notable compared to other compounds in the series .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound significantly influences its biological activity:

  • Para-Sulfonamide Group : Essential for COX-2 selectivity and potency.
  • Methoxy Substituents : Enhance lipophilicity and may improve binding affinity to COX enzymes.

Other Biological Activities

While COX-2 inhibition is a focal point, preliminary studies also suggest potential anti-inflammatory and analgesic properties. The quinazolinone scaffold has been associated with various biological activities, including:

  • Antimicrobial effects.
  • Anticancer properties through modulation of cell signaling pathways.

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of similar compounds within the quinazolinone class:

  • Study on Quinazolinone Derivatives : A comprehensive screening of various derivatives indicated that modifications at specific positions (like para-substituents) could lead to enhanced COX-2 inhibitory effects .
  • Molecular Docking Studies : Computational studies suggest that the binding affinity of these compounds to COX enzymes can be predicted based on their structural features. The docking results indicated that the sulfonamide moiety plays a crucial role in stabilizing interactions within the active site of COX enzymes .

Data Summary

PropertyValue
Molecular FormulaC24_{24}H23_{23}N3_{3}O6_{6}S
Molecular Weight481.5 g/mol
CAS Number1105238-64-9
Maximum COX-2 Inhibition Rate47.1% at 20 μM

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Quinazolinone Derivatives

  • Compound 4l (from ): 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one .
    • Structural Similarities : Contains a quinazolin-4-one core with methoxyphenyl substituents.
    • Key Differences : Lacks the benzenesulfonamide group but includes bis-methoxyphenyl chains.
    • Synthesis : Prepared via Pd-catalyzed Suzuki coupling (81% yield), contrasting with the target compound’s likely sulfonylation pathway.

Sulfonamide-Triazole Hybrids

  • Compounds [7–9] (from ): 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones . Structural Similarities: Feature sulfonyl groups and aromatic substituents. Key Differences: Triazole core vs. quinazolinone; fluorophenyl groups instead of methoxy. Tautomerism: Exist in thione form (confirmed by IR absence of S-H bands and presence of C=S stretches at 1247–1255 cm⁻¹) .

Spectral and Physical Properties

Property Target Compound Compound 4l Sulfonamide-Triazoles
IR Stretches Expected: S=O (~1250 cm⁻¹), C=O (~1680 cm⁻¹) Not reported C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
Melting Point Not reported 228–230°C Not specified
Solubility Enhanced by sulfonamide Likely low (bulky substituents) Moderate (polar triazole core)
  • Methoxy Effects : Methoxy groups in the target compound may reduce metabolic oxidation compared to halogenated analogues (e.g., difluorophenyl in [7–9]) .

準備方法

Core Synthetic Strategies

The synthesis of 2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide involves three primary stages:

  • Quinazolinone Core Construction : Formation of the 4-oxo-3,4-dihydroquinazolin-6-yl scaffold.
  • Functionalization : Introduction of 4-methoxyphenyl and 2-methyl groups.
  • Sulfonamide Coupling : Bonding the quinazoline derivative to 2,5-dimethoxybenzenesulfonyl chloride.

Stepwise Synthesis Pathways

Quinazolinone Core Synthesis

The 4-oxo-3,4-dihydroquinazolin-6-yl moiety is typically synthesized via cyclization reactions. Key methods include:

Method A: Niementowski-Type Cyclization

Anthranilic acid derivatives undergo cyclization with formamide or substituted amides under acidic conditions.

Component Conditions Yield Source
2-Amino-5-methoxybenzoic acid + Formamide 120–130°C, 2–4 hrs, H₂SO₄ catalysis 65–75%
Method B: Grimmel-Günther-Morgan Reaction

o-Aminobenzoic acids react with amines and PCl₃ to form dihydroquinazolinones.

Component Conditions Yield Source
2-Amino-5-methoxybenzoic acid + Methylamine + PCl₃ Toluene, reflux, 2 hrs 70–80%
Method C: Isatoic Anhydride Cyclization

Isatoic anhydrides react with aldehydes or ketones to form quinazolinones.

Component Conditions Yield Source
Isatoic anhydride + 4-Methoxybenzaldehyde Ethanol, reflux, 5 hrs 60–70%

Functionalization of the Quinazoline Core

The 3-(4-methoxyphenyl) and 2-methyl substituents are introduced via:

Step 1: Methyl Group Introduction

Catalytic hydrogenation or alkylation of a nitro precursor.

Component Conditions Yield Source
2-Nitro-5-methoxybenzoic acid → Hydrogenation (Raney Ni) EtOH, 65°C, 1.6 MPa H₂, 4 hrs 95%
Step 2: 4-Methoxyphenyl Substitution

Palladium-catalyzed coupling or nucleophilic aromatic substitution.

Component Conditions Yield Source
6-Chloroquinazolinone + 4-Methoxyphenylboronic acid Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C 60–75%

Sulfonamide Coupling

The final step involves reacting the functionalized quinazoline with 2,5-dimethoxybenzenesulfonyl chloride.

Reagents Conditions Yield Source
6-Aminoquinazoline + 2,5-Dimethoxybenzenesulfonyl chloride Pyridine, CH₂Cl₂, RT, 12 hrs 70–85%

Optimized Reaction Conditions

Quinazoline Core Formation

Key Parameters :

  • Temperature : 120–130°C for formamide cyclization.
  • Catalyst : PCl₃ or P₂O₅ for dehydration.
  • Solvent : Toluene or xylene for improved solubility.

Sulfonamide Coupling

Reaction Optimization :

  • Base : Triethylamine or pyridine to neutralize HCl.
  • Solvent : Dichloromethane or DMF for high solubility.

Challenges and Solutions

Challenge Solution Source
Low yields in cyclization Use microwave-assisted heating
By-product formation Purify via column chromatography
Regioselectivity control Protect sensitive groups pre-cyclization

Analytical Characterization

Post-synthesis validation includes:

Technique Key Observations Source
¹H NMR δ 3.85–3.90 (OCH₃), 7.20–7.50 (aromatic)
FT-IR 1350 cm⁻¹ (S=O stretch), 1620 cm⁻¹ (C=O)
HPLC >95% purity (C18 column, MeOH/H₂O)

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing this compound, and what are critical reaction parameters?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization. Key steps include refluxing intermediates (e.g., substituted benzaldehydes or triazines) with acetic acid as a catalyst in ethanol, followed by solvent evaporation and purification via filtration or column chromatography .
  • Critical Parameters :

  • Solvent choice (ethanol for polar intermediates, dichloromethane for sulfonamide couplings) .
  • Stoichiometric ratios (e.g., 1:1 molar equivalents of triazine and phenol derivatives) .
  • Reaction time (4–6 hours for cyclization) .

Q. How is structural integrity confirmed post-synthesis?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR in deuterated DMSO resolves aromatic protons and confirms substitution patterns (e.g., methoxy groups at 2,5-positions) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 521.16) .
  • X-ray Crystallography : Resolves 3D conformation of the quinazolinone core and sulfonamide linkage .

Q. What preliminary biological screening approaches are recommended?

  • Methodology :

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM, with controls for solvent interference (DMSO ≤0.1%) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

  • Methodology :

  • Catalyst Screening : Compare palladium catalysts (e.g., PdCl₂(PPh₃)₂) for Suzuki-Miyaura couplings, optimizing ligand-to-metal ratios (e.g., PCy₃ as a co-ligand) .
  • Solvent Effects : Test polar aprotic solvents (DMF, dioxane) for boronic acid cross-couplings .
  • Yield Optimization Table :
CatalystSolventYield (%)Reference
PdCl₂(PPh₃)₂Dioxane81%
None (thermal)Ethanol65%

Q. How to resolve discrepancies in bioactivity data across assays?

  • Methodology :

  • Purity Validation : Re-characterize batches via HPLC (>95% purity) to rule out degradation .
  • Assay Conditions : Standardize pH (7.4), temperature (37°C), and incubation times (24–48 hrs) .
  • Environmental Stability : Assess compound degradation in buffer solutions (e.g., PBS) using LC-MS to identify byproducts .

Q. What frameworks evaluate environmental persistence and ecotoxicological impact?

  • Methodology :

  • Environmental Fate Studies : Measure logP (octanol-water partition coefficient) to predict bioaccumulation .
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna (48-hr LC₅₀) and algal growth inhibition assays .
  • Long-Term Design : Follow protocols from Project INCHEMBIOL, integrating lab data with ecosystem-level modeling .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and solvents (e.g., water, ethanol, hexane) .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies (e.g., hydrogen bonding vs. dispersive forces) .

Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₂₅H₂₄N₃O₆S
logP (Predicted)3.2 ± 0.5
Melting Point228–230°C
Stability in PBS>90% intact after 24 hrs

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